![molecular formula C16H15N3O2S B2808473 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 532966-34-0](/img/structure/B2808473.png)

6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

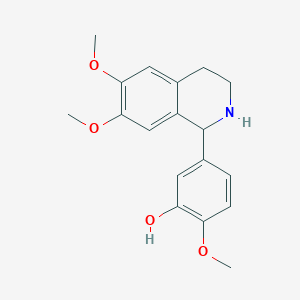

Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are typically produced by hydrogenation of the corresponding quinoline using heterogeneous catalysts . The hydrogenation is reversible . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .Molecular Structure Analysis

The molecular structure of tetrahydroquinoline consists of a benzene ring fused to a piperidine ring . The presence of nitrogen in the ring makes it a heterocyclic compound .Chemical Reactions Analysis

Organophosphorus ylides react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction . This reaction is named for George Wittig who was awarded the Nobel prize for this work in 1979 .Physical and Chemical Properties Analysis

Tetrahydroquinoline is a colorless oily liquid . It has a molar mass of 133.194 g·mol −1 . Its density is 1.0599 g/cm 3 . It has a melting point of 20 °C (68 °F; 293 K) and a boiling point of 251 °C (484 °F; 524 K) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

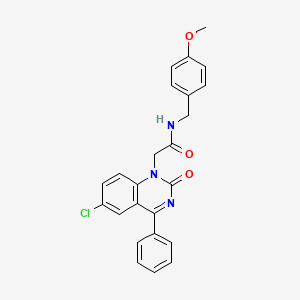

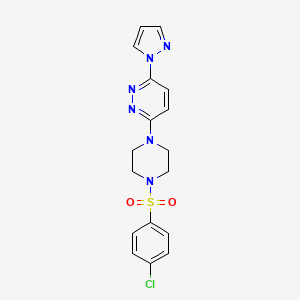

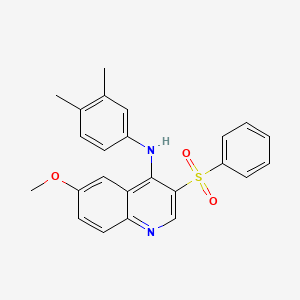

- Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, a class to which the compound belongs. They demonstrated the formation of 5-substituted derivatives through reactions with acetylene carboxylates and various subsequent chemical transformations (Kinoshita, Ueshima, Saitoh, Yoshida, & Furukawa, 1987).

Potential Therapeutic Applications

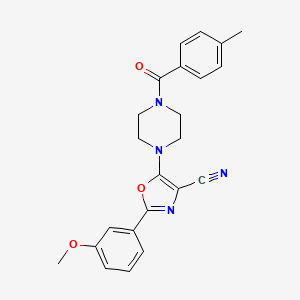

- A study by Ismail et al. (2006) synthesized and tested tetrahydropyrimidine-2-thione, octahydroquinazoline-2-thione, and thiazolo[3,2-a]pyrimidine derivatives for their antihypertensive activity. Some compounds showed significant potency, comparable to or exceeding that of the reference drug, nifedipine (Ismail, El-Sayed, Rateb, Ellithey, & Ammar, 2006).

Synthesis of Novel Heterocyclic Systems

- Kisel et al. (2002) described the synthesis of novel heterocyclic systems containing partially hydrogenated Spiro[isoquinoline-4,4'-(2H)-pyran] fragments. This research extends the chemical space of compounds like the one , exploring their potential in various applications (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).

Antioxidant Activity

- Salem et al. (2015) investigated the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the potential of these compounds in oxidative stress-related applications (Salem, Farhat, Errayes, & Madkour, 2015).

Anti-Inflammatory Activities

- Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities, indicating the potential therapeutic uses of these compounds (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that tetrahydroquinolines, a key structural component of the compound, are important intermediates in the production of pharmaceuticals and other fine chemicals .

Mode of Action

It is known that tetrahydroquinolines can be synthesized through the selective hydrogenation of quinolines . The presence of copper (Cu 0 and Cu +) in the catalyst used in this process plays a significant role .

Biochemical Pathways

The synthesis of tetrahydroquinolines through the selective hydrogenation of quinolines is a key process in the production of various pharmaceuticals and fine chemicals .

Action Environment

It is known that the synthesis of tetrahydroquinolines through the selective hydrogenation of quinolines is influenced by factors such as temperature and pressure .

Eigenschaften

IUPAC Name |

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-14(12-10-17-16-19(15(12)21)8-9-22-16)18-7-3-5-11-4-1-2-6-13(11)18/h1-2,4,6,10H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEDSBXAVBZZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C4N(C3=O)CCS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)